Des(methoxycarbonyl) Febantel

Anthelmintic efficacy Nematode control Benzimidazole analog

QC laboratories validating febantel methods face a critical procurement challenge: substituting this impurity with febantel or fenbendazole invalidates regulatory compliance and method accuracy. Des(methoxycarbonyl) Febantel (CAS 92088-58-9) is the officially designated EP Impurity A and USP Related Compound A, mandatory for system suitability testing and impurity quantification per pharmacopeial monographs. • Pharmacopeial identity: EP Impurity A / USP Related Compound A for HPLC method validation and ANDA submissions • Direct-acting anthelmintic; intrinsically active without metabolic activation, enabling accurate in vitro SAR studies • Fully characterized with CoA and Structure Elucidation Report from ISO 17034-accredited suppliers

Molecular Formula C18H20N4O4S
Molecular Weight 388.4 g/mol
CAS No. 92088-58-9
Cat. No. B118349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(methoxycarbonyl) Febantel
CAS92088-58-9
Synonyms[Imino[[2-[(methoxyacetyl)amino]-4-(phenylthio)phenyl]amino]methyl]carbamic Acid Methyl Ester; 
Molecular FormulaC18H20N4O4S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)NC(=NC(=O)OC)N
InChIInChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24)
InChIKeyBKUWUQNLCHLEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des(methoxycarbonyl) Febantel: Dual-Role Overview


Des(methoxycarbonyl) Febantel (CAS 92088-58-9) is a chemical entity within the benzimidazole class of anthelmintics, formally recognized as Febantel EP Impurity A and USP Related Compound A . Structurally, it is the open-chain guanidine derivative that lacks one methoxycarbonyl group relative to the prodrug febantel, acting both as a direct anthelmintic agent in its own right and as a critical marker for the quality control of febantel-based veterinary pharmaceuticals [1]. Its dual identity—as a compound with demonstrated in vivo efficacy against parasitic nematodes and as a compendial impurity standard—establishes its unique position for procurement in both research and regulated analytical environments [2].

Des(methoxycarbonyl) Febantel Non-Substitutability


Generic substitution of Des(methoxycarbonyl) Febantel with the parent drug febantel or the active metabolite fenbendazole is not scientifically valid due to fundamental differences in molecular identity, biological activity profile, and regulatory function. Febantel is a prodrug that requires metabolic conversion to fenbendazole to exert its anthelmintic effect, whereas Des(methoxycarbonyl) Febantel is an intrinsically active, non-cyclized guanidine derivative with a distinct spectrum of activity, having been shown to be more potent than parbendazole against certain parasites [1]. Furthermore, as an official pharmacopeial impurity (EP Impurity A / USP Related Compound A), its specific chemical structure is mandated for use as a reference standard in validated HPLC methods for febantel drug substance and product release . Substituting with febantel or fenbendazole would invalidate regulatory compliance, method accuracy, and scientific reproducibility, making the procurement of the specific Des(methoxycarbonyl) Febantel standard a non-negotiable requirement for any laboratory engaged in febantel-related quality control, stability studies, or ANDA submissions [2].

Des(methoxycarbonyl) Febantel: Differentiating Evidence


Anthelmintic Efficacy vs. Parbendazole

In a seminal study by Wollweber et al. (1984), the anthelmintic activity of a series of 2-guanidino-anilides was evaluated against sheep trichostrongylides. The compound designated '123', which is structurally identical to Des(methoxycarbonyl) Febantel, was found to be more active than the established benzimidazole anthelmintic parbendazole. This finding establishes a clear potency advantage over a known in-class comparator [1].

Anthelmintic efficacy Nematode control Benzimidazole analog

EP and USP Compendial Status

Des(methoxycarbonyl) Febantel is officially designated as Febantel EP Impurity A by the European Pharmacopoeia and as Febantel Related Compound A by the United States Pharmacopeia (USP) [1]. This compendial status mandates its use as a reference standard for system suitability, chromatographic purity tests, and assay validation in the manufacture and quality control of febantel active pharmaceutical ingredient (API) and finished dosage forms. This regulatory requirement creates a quantifiable and non-substitutable procurement need.

Pharmaceutical impurity Reference standard Quality control

Analytical Purity and Structure Elucidation

Commercial vendors supplying Des(methoxycarbonyl) Febantel as an analytical reference standard provide it with a minimum purity specification of 95% by HPLC [1]. This level of purity is essential for its use as a reliable calibrant in quantitative assays. Furthermore, reputable suppliers provide a comprehensive characterization package, including a Structure Elucidation Report (SER) containing NMR, MS, and IR data, which is critical for confirming identity and establishing traceability in a GMP environment [2].

Analytical standard Method validation HPLC

Major Degradation Product (DP-IV) Identification

A 2020 forced degradation study on febantel identified Des(methoxycarbonyl) Febantel as a major degradation product, designated DP-IV, which was formed under photolytic, acidic, and alkaline stress conditions and characterized by LC-MS/MS [1]. The study determined that febantel is susceptible to degradation under these conditions, making the quantification of this specific impurity a critical parameter for assessing drug stability and establishing shelf life.

Forced degradation Stability-indicating method LC-MS/MS

Direct-Acting Anthelmintic Activity

In contrast to the parent compound febantel, which is a prodrug that requires metabolic activation in the liver to form fenbendazole , Des(methoxycarbonyl) Febantel is a direct-acting anthelmintic [1]. This distinction is critical for in vitro and in vivo studies. While febantel shows minimal activity in in vitro assays lacking a metabolic system (e.g., only weak, non-specific activity at 200 mg/L against M. sebastis), Des(methoxycarbonyl) Febantel, as a pre-activated form, would be expected to exhibit immediate, dose-dependent activity in similar assays.

Prodrug activation Structure-activity relationship Direct anthelmintic

Differentiation from Fenbendazole (EP Impurity C)

Within the febantel impurity profile, Des(methoxycarbonyl) Febantel (EP Impurity A) is chemically and analytically distinct from EP Impurity C, which is the cyclized active metabolite fenbendazole [1]. While both are anthelmintics, they differ significantly in their chromatographic retention times (critical for HPLC method development) and their relative potency and spectrum of activity. A validated HPLC method for febantel must be able to separate and quantify both Impurity A and Impurity C as discrete peaks.

HPLC method development Peak identification Impurity profiling

Des(methoxycarbonyl) Febantel Application Scenarios


HPLC Method Development & QC for Febantel API

In pharmaceutical quality control (QC) laboratories, Des(methoxycarbonyl) Febantel is an indispensable reference standard for developing and validating stability-indicating HPLC methods for febantel API and finished products. Its official designation as EP Impurity A and USP Related Compound A mandates its use for system suitability tests and for quantifying this specific impurity against a defined acceptance criterion (e.g., ≤0.1% or ≤0.2%) [1][2]. Procuring a high-purity, fully characterized standard with a certificate of analysis is essential for meeting the rigorous demands of cGMP and for supporting Abbreviated New Drug Applications (ANDAs) for generic febantel products .

Forced Degradation & Stability Studies

As a confirmed major degradation product (DP-IV) of febantel under photolytic, acidic, and alkaline stress, Des(methoxycarbonyl) Febantel is a critical marker in forced degradation studies designed to establish the intrinsic stability of the drug molecule and to develop stability-indicating analytical methods as per ICH Q1A(R2) guidelines [1]. Its procurement as a pure standard allows for accurate identification, quantification, and mass balance calculations during stress testing, which is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers.

In Vitro Anthelmintic Screening & SAR Studies

For academic or industrial research focused on benzimidazole anthelmintics, Des(methoxycarbonyl) Febantel serves as a valuable tool for SAR studies. Unlike the prodrug febantel, which is largely inactive in vitro [1], Des(methoxycarbonyl) Febantel is a direct-acting compound. This allows researchers to accurately assess its potency (e.g., IC50 values) against a range of parasitic nematodes or relevant enzyme targets (like fumarate reductase) in a cell-free or isolated parasite assay without the confounding variable of metabolic activation [2]. This makes it a more appropriate compound for studying the fundamental pharmacology of this class.

Method Transfer & Cross-Validation

When transferring a validated HPLC method for febantel analysis from R&D to a QC facility, or between different contract research organizations (CROs), the use of a common, well-characterized reference standard like Des(methoxycarbonyl) Febantel is critical for ensuring method reproducibility and comparability of results [1]. The availability of a detailed Structure Elucidation Report (SER) and a Certificate of Analysis (CoA) from an ISO 17034-accredited supplier provides the necessary documentation to support method transfer, instrument qualification, and regulatory audits, thereby reducing the risk of analytical discrepancies and project delays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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